molecular formula C14H13ClN2 B11867397 6-Chloro-7-methyl-2-(pyridin-4-yl)indoline

6-Chloro-7-methyl-2-(pyridin-4-yl)indoline

Cat. No.: B11867397
M. Wt: 244.72 g/mol
InChI Key: QHPFVGIEGDANQB-UHFFFAOYSA-N
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Description

6-Chloro-7-methyl-2-(pyridin-4-yl)indoline is a chemical compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features a chloro group at the 6th position, a methyl group at the 7th position, and a pyridin-4-yl group at the 2nd position of the indoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-methyl-2-(pyridin-4-yl)indoline can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indoline ring. The specific substituents, such as the chloro, methyl, and pyridin-4-yl groups, can be introduced through subsequent functional group transformations.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-methyl-2-(pyridin-4-yl)indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the pyridin-4-yl group to a piperidine derivative.

    Substitution: Electrophilic substitution reactions can introduce new substituents at specific positions on the indoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives, while substitution reactions can produce various substituted indolines.

Scientific Research Applications

6-Chloro-7-methyl-2-(pyridin-4-yl)indoline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Potential therapeutic applications include anticancer, antiviral, and antimicrobial activities.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-7-methyl-2-(pyridin-4-yl)indoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism depends on the biological context and the specific target being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-(pyridin-4-yl)indoline: Lacks the methyl group at the 7th position.

    7-Methyl-2-(pyridin-4-yl)indoline: Lacks the chloro group at the 6th position.

    6-Chloro-7-methylindoline: Lacks the pyridin-4-yl group at the 2nd position.

Uniqueness

6-Chloro-7-methyl-2-(pyridin-4-yl)indoline is unique due to the specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the chloro, methyl, and pyridin-4-yl groups provides distinct properties that differentiate it from other indoline derivatives.

Properties

Molecular Formula

C14H13ClN2

Molecular Weight

244.72 g/mol

IUPAC Name

6-chloro-7-methyl-2-pyridin-4-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H13ClN2/c1-9-12(15)3-2-11-8-13(17-14(9)11)10-4-6-16-7-5-10/h2-7,13,17H,8H2,1H3

InChI Key

QHPFVGIEGDANQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC(C2)C3=CC=NC=C3)Cl

Origin of Product

United States

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